molecular formula C16H11N3O B14493832 [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile CAS No. 63014-67-5

[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile

Cat. No.: B14493832
CAS No.: 63014-67-5
M. Wt: 261.28 g/mol
InChI Key: LJPAVQVQDDOZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile: is an organic compound with the molecular formula C13H12NO It is characterized by the presence of a pyridine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile typically involves the reaction of 2-pyridinecarboxaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl group or the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or pharmaceuticals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide

Comparison:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide: Similar structure but with an iodide ion, which may affect its solubility and reactivity.
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a methyl group, which can influence its chemical properties and biological activity.
  • 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: Contains an additional pyridine ring, which can enhance its binding affinity to certain targets.

Properties

CAS No.

63014-67-5

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-(1-phenacylpyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C16H11N3O/c17-10-14(11-18)15-8-4-5-9-19(15)12-16(20)13-6-2-1-3-7-13/h1-9H,12H2

InChI Key

LJPAVQVQDDOZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.